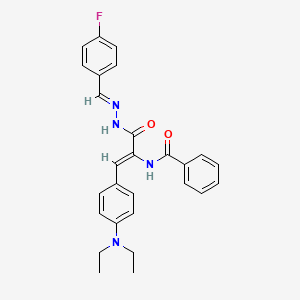![molecular formula C27H47NO2 B11550259 N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine](/img/structure/B11550259.png)
N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE typically involves the condensation reaction between an aldehyde and an amine. In this case, 3,4-dimethoxybenzaldehyde is reacted with octadecylamine under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amine and aldehyde.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It may also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Another compound with a similar aromatic core but different substituents.
Uniqueness
(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it suitable for specific applications in materials science and biology.
Properties
Molecular Formula |
C27H47NO2 |
|---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-octadecylmethanimine |
InChI |
InChI=1S/C27H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-28-24-25-20-21-26(29-2)27(23-25)30-3/h20-21,23-24H,4-19,22H2,1-3H3 |
InChI Key |
HNYZYMDJMVNFIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide](/img/structure/B11550176.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11550178.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide](/img/structure/B11550183.png)
![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11550184.png)
![4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11550187.png)
![3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11550191.png)

![N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11550208.png)
![(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11550210.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11550217.png)
![6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11550223.png)
![4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11550232.png)
![6-[(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11550233.png)
![2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550239.png)
